molecular formula C10H11BrN4 B11797439 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

Cat. No.: B11797439
M. Wt: 267.13 g/mol
InChI Key: ZBNAEWMQYBGMLX-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine, and finally bromination to introduce the bromine atom . Another approach involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted pyrazoles with different functional groups .

Scientific Research Applications

3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound’s pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups and bromophenyl substitution make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H11BrN4

Molecular Weight

267.13 g/mol

IUPAC Name

5-(3-bromophenyl)-2-methylpyrazole-3,4-diamine

InChI

InChI=1S/C10H11BrN4/c1-15-10(13)8(12)9(14-15)6-3-2-4-7(11)5-6/h2-5H,12-13H2,1H3

InChI Key

ZBNAEWMQYBGMLX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC(=CC=C2)Br)N)N

Origin of Product

United States

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